

Elucidating the Structure of 3'-Hydroxyxanthyletin: A Spectroscopic Approach

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Compound of Interest		
Compound Name:	3'-Hydroxyxanthyletin	
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This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of **3'-Hydroxyxanthyletin**, an angular pyranocoumarin of interest to researchers in natural product chemistry and drug development. By integrating data from high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy, the precise molecular structure, including stereochemistry, has been unequivocally determined. This document details the experimental protocols and presents a thorough analysis of the spectroscopic data.

Introduction

3'-Hydroxyxanthyletin is a naturally occurring pyranocoumarin, a class of compounds known for a wide range of biological activities. Accurate structure determination is the foundational step for understanding its biosynthetic pathways, mechanism of action, and potential therapeutic applications. This guide outlines the systematic approach, combining mass spectrometry for molecular formula determination and fragmentation analysis with a suite of NMR techniques for establishing the carbon-hydrogen framework and connectivity.

Experimental Protocols Isolation of 3'-Hydroxyxanthyletin

The compound was isolated from the dried roots of Clausena anisata using standard chromatographic techniques. The powdered plant material was extracted with methanol, and



the resulting crude extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions containing the target compound were further purified by semi-preparative HPLC to yield **3'-Hydroxyxanthyletin** as a pure entity.

Mass Spectrometry (MS)

High-resolution mass spectra were acquired on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample was dissolved in methanol and infused directly. For tandem MS (MS/MS) experiments, the molecular ion was mass-selected and subjected to collision-induced dissociation (CID) with argon as the collision gas to observe fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent, with tetramethylsilane (TMS) as the internal standard. The experiments included ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), and two-dimensional (2D) experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Analysis and Structure Determination High-Resolution Mass Spectrometry

The HRMS-ESI spectrum provided the exact mass of the molecular ion, which was used to determine the molecular formula. The primary fragmentation pathways observed in the MS/MS spectrum were instrumental in confirming the presence of the coumarin core and the nature of the side chain.

Table 1: High-Resolution MS Data for **3'-Hydroxyxanthyletin**

lon	Calculated Mass (m/z)	Measured Mass (m/z)	Mass Difference (ppm)	Molecular Formula
[M+H]+	259.0965	259.0961	-1.5	C15H15O4



Table 2: Key MS/MS Fragmentation Data for 3'-Hydroxyxanthyletin ([M+H]+ at m/z 259.1)

Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Structure/Loss
241.0859	18.0106 (H ₂ O)	Loss of the hydroxyl group
203.0805	56.0155 (C ₄ H ₈)	Loss of isobutylene from prenyl side chain
187.0492	72.0473 (C ₄ H ₈ O)	Cleavage of the pyran ring
175.0491	84.0474 (C₅HвO)	Retro-Diels-Alder (RDA) fragmentation

The initial loss of water is characteristic of the hydroxyl group on the side chain. The fragmentation pattern strongly supports the presence of a prenyl-derived side chain and a pyranocoumarin skeleton.[1][2]

NMR Spectroscopy

The complete assignment of all proton and carbon signals was achieved through the combined analysis of 1D and 2D NMR spectra. The ¹H NMR spectrum showed characteristic signals for an angular pyranocoumarin, including two doublets for the olefinic protons H-3 and H-4. The COSY spectrum established the proton-proton coupling networks, while the HSQC spectrum correlated each proton to its directly attached carbon. The crucial HMBC experiment revealed long-range correlations, allowing for the assembly of the molecular fragments into the final structure.

Table 3: ¹H NMR Data for **3'-Hydroxyxanthyletin** (500 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)	Assignment
3	6.22	d	9.5	H-3
4	7.60	d	9.5	H-4
5	7.25	S	H-5	
10	6.75	S	H-10	_
2'	4.65	dd	8.5, 2.5	H-2'
3'	3.85	t	8.5	H-3'
4'	1.38	S	Me-4'	
5'	1.42	S	Me-5'	_
3'-OH	2.15	d	2.5	-OH

Table 4: ¹³C NMR Data for **3'-Hydroxyxanthyletin** (125 MHz, CDCl₃)



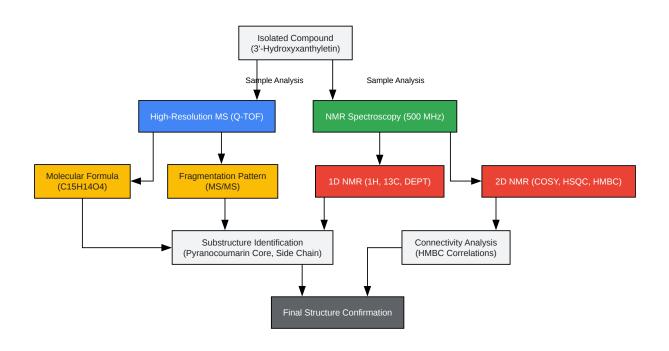
Position	δ (ppm)	Type (DEPT)	Assignment
2	161.2	С	C-2
3	112.8	СН	C-3
4	143.5	СН	C-4
4a	112.5	С	C-4a
5	125.8	СН	C-5
6	156.1	С	C-6
7	103.2	С	C-7
8	156.5	С	C-8
8a	107.5	С	C-8a
10	118.9	СН	C-10
1'	78.2	С	C-1'
2'	72.5	СН	C-2'
3'	77.8	СН	C-3'
4'	25.4	CH₃	C-4'
5'	23.9	СНз	C-5'

The HMBC correlations from the methyl protons at δ 1.38 (H-4') and δ 1.42 (H-5') to the carbinol carbon at δ 72.5 (C-2') and the quaternary carbon at δ 78.2 (C-1') confirmed the 3-hydroxy-3-methylbutyl side group. The connection of this side chain to the coumarin core was established by correlations from H-2' to C-7, C-8, and C-8a.

Structure Elucidation Workflow

The logical process for determining the structure of **3'-Hydroxyxanthyletin** is visualized below.





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Caption: Workflow for the structure elucidation of 3'-Hydroxyxanthyletin.

Conclusion

The collective evidence from high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides an unambiguous structural assignment for **3'-Hydroxyxanthyletin**. The molecular formula was confirmed as C₁₅H₁₄O₄, and the complete connectivity was established through detailed analysis of 1D and 2D NMR data. This definitive structural information is crucial for further investigation into the biological properties and potential applications of this natural product.

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